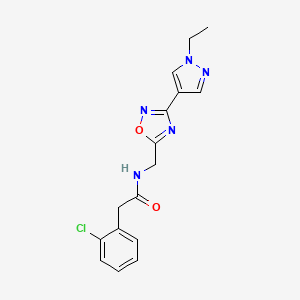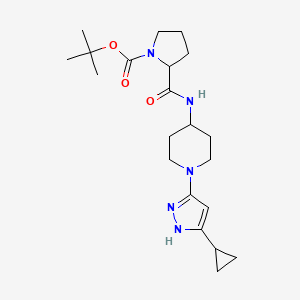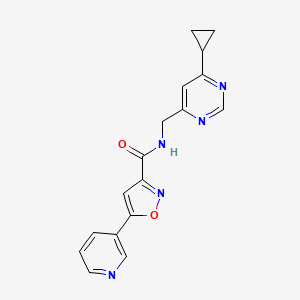![molecular formula C5H3BrN4O2 B2990943 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- CAS No. 501935-89-3](/img/structure/B2990943.png)
1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Mechanism of Action
Target of Action
The primary target of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression of the S phase .
Mode of Action
1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The result of the action of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is the inhibition of cell division, leading to cell cycle arrest . This effect is particularly pronounced in cancer cells, where the compound shows superior cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo-.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions may involve the use of catalysts such as palladium or copper salts under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. This makes it a promising candidate for anticancer drug development.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways, providing insights into cellular processes and potential therapeutic targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the bromine substituent, which can affect its reactivity and biological activity.
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a phenyl group instead of a bromine atom, leading to different electronic and steric properties.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with an additional triazole ring, exhibiting distinct biological activities.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This allows for the creation of a wide range of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWDYCNKQWEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1NC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)






![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)



![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
